5-Carbethoxyuracil Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
5-Carbethoxyuracil Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of 5-Carbethoxyuracil in Modern Medicinal Chemistry
5-Carbethoxyuracil, a key heterocyclic compound, stands as a critical building block in the synthesis of a multitude of biologically active molecules. Its uracil core, a fundamental component of ribonucleic acid (RNA), provides a biocompatible scaffold that medicinal chemists have expertly functionalized to develop novel therapeutic agents. This guide offers an in-depth exploration of 5-Carbethoxyuracil, from its fundamental chemical properties and synthesis to its significant applications in drug discovery and the analytical techniques essential for its characterization. For the researcher and drug development professional, a thorough understanding of this molecule is paramount for leveraging its full potential in creating next-generation pharmaceuticals. Uracil and its derivatives are known to be integral components of many commercial drugs, with applications ranging from antiviral to anticancer therapies[1].
Section 1: Chemical Identity and Physicochemical Properties
Nomenclature and CAS Number Clarification
5-Carbethoxyuracil is most systematically named ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . It is also commonly referred to as ethyl orotate or uracil-5-carboxylic acid ethyl ester. This multiplicity in nomenclature can lead to ambiguity in literature and databases.
Several CAS (Chemical Abstracts Service) numbers are associated with this compound and its related forms:
-
28485-17-8: Commonly cited for the anhydrous form of 5-Carbethoxyuracil.
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1747-53-1: Also refers to the anhydrous form, often under the name "Ethyl orotate".
-
1820712-04-6: Has been assigned to 5-Carbethoxyuracil Hydrate , the hydrated form of the molecule.
For the purpose of this guide, we will primarily focus on the properties and synthesis of the anhydrous form, as it is more extensively documented in scientific literature, while acknowledging the existence and relevance of the hydrate.
Physicochemical Data
A comprehensive understanding of the physicochemical properties of 5-Carbethoxyuracil is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₄ (anhydrous) | N/A |
| Molecular Weight | 184.15 g/mol (anhydrous) | N/A |
| Melting Point | 232-235 °C | N/A |
| pKa | 7.17 ± 0.10 (Predicted) | N/A |
| Appearance | Crystalline Powder | N/A |
| Solubility | Data not readily available in comprehensive public sources. Generally, uracil derivatives have limited solubility in water and are more soluble in polar organic solvents like DMSO and DMF. | N/A |
Section 2: Synthesis of 5-Carbethoxyuracil
The synthesis of 5-Carbethoxyuracil is a well-established process in organic chemistry. The most classical and widely recognized method involves the condensation of diethyl ethoxymethylenemalonate with urea. This reaction provides a direct and efficient route to the uracil ring system.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-Carbethoxyuracil.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5-Carbethoxyuracil. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Diethyl ethoxymethylenemalonate
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Urea
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Absolute Ethanol
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Sodium metal
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Concentrated Hydrochloric Acid
Procedure:
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Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
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Expertise & Experience Insight: The in-situ preparation of sodium ethoxide is crucial to ensure a completely anhydrous and highly reactive catalyst. The presence of water would hydrolyze the ethoxide and inhibit the condensation reaction.
-
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add urea followed by the dropwise addition of diethyl ethoxymethylenemalonate with stirring. The reaction mixture is then heated to reflux for a specified period.
-
Trustworthiness Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. This self-validating step prevents premature termination of the reaction and ensures a higher yield.
-
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is dissolved in water.
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Acidification and Precipitation: The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic. 5-Carbethoxyuracil will precipitate out of the solution.
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Causality Explanation: The product exists as a sodium salt after the reaction. Acidification protonates the uracil ring and the carboxylate group, rendering the molecule neutral and significantly less soluble in water, thus causing it to precipitate.
-
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure 5-Carbethoxyuracil.
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Authoritative Grounding: The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR, and HPLC, as described in Section 4.
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Section 3: Applications in Drug Development
The uracil scaffold of 5-Carbethoxyuracil is a privileged structure in medicinal chemistry, serving as a precursor for a wide array of therapeutic agents. The ester functionality at the 5-position provides a convenient handle for further chemical modifications.
Role as a Key Intermediate
5-Carbethoxyuracil is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The ester group can be hydrolyzed to the corresponding carboxylic acid (orotic acid), which can then be coupled with various amines to form amides. Alternatively, the uracil ring itself can be subjected to various substitution reactions.
Precursor to Anticancer Agents
Many potent anticancer drugs are uracil analogs. The most famous example is 5-Fluorouracil (5-FU), which functions as an antimetabolite to disrupt DNA synthesis in rapidly dividing cancer cells[2]. While 5-FU is not directly synthesized from 5-Carbethoxyuracil, the study of 5-substituted uracils is a cornerstone of anticancer drug discovery. Derivatives of 5-Carbethoxyuracil have been investigated for their potential cytotoxic activities against various cancer cell lines[3][4]. The rationale is that modifications at the 5-position can influence the molecule's interaction with key enzymes involved in nucleotide metabolism, such as thymidylate synthase.
Foundation for Antiviral Therapies
5-substituted uracil derivatives have also shown significant promise as antiviral agents, particularly against herpes viruses and HIV[5]. The structural similarity to natural nucleosides allows these compounds to be recognized by viral enzymes, leading to the inhibition of viral replication.
Pathway Diagram: From 5-Carbethoxyuracil to Potential Therapeutics
Caption: Synthetic pathways from 5-Carbethoxyuracil to therapeutic agents.
Section 4: Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of 5-Carbethoxyuracil. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the ethyl group (a quartet and a triplet), the proton on the uracil ring, and the N-H protons. The chemical shifts of N-H protons can be broad and may vary with solvent and concentration[6].
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¹³C NMR: Shows the number of unique carbon atoms. Key signals would correspond to the carbonyl carbons of the uracil ring and the ester, the carbons of the ethyl group, and the carbons of the pyrimidine ring[7].
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for N-H stretching, C=O stretching (for both the amide and ester groups), C-O stretching, and C=C stretching of the uracil ring[3][5][8][9].
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UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule and is useful for quantitative analysis. The uracil ring system has a characteristic UV absorbance maximum.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 5-Carbethoxyuracil and for monitoring the progress of reactions involving this compound.
Representative HPLC Method:
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Column: C18 reverse-phase column.
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Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution is often sufficient.
-
Detection: UV detector set at the absorbance maximum of the uracil ring (typically around 260-265 nm)[10][11][12].
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Quantification: Purity is determined by the area percentage of the main peak. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
This method allows for the separation of 5-Carbethoxyuracil from starting materials, byproducts, and degradation products, thus providing a reliable measure of its purity[11][12][13].
Conclusion
5-Carbethoxyuracil hydrate and its anhydrous form are indispensable reagents in the field of medicinal chemistry and drug development. Its versatile reactivity, coupled with the biological significance of the uracil scaffold, makes it a compound of enduring interest. This guide has provided a comprehensive overview of its chemical identity, synthesis, applications, and analytical characterization, with the aim of equipping researchers and scientists with the foundational knowledge required to effectively utilize this important molecule in their research endeavors. The continued exploration of derivatives of 5-Carbethoxyuracil holds significant promise for the discovery of novel therapeutics to address a range of human diseases.
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